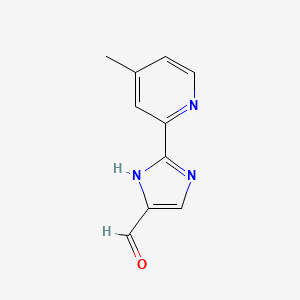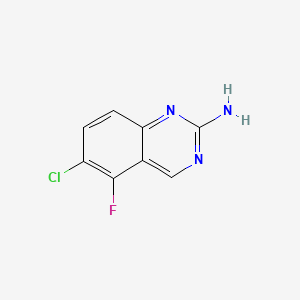
6-Chloro-5-fluoroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-fluoroquinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoroquinazolin-2-amine typically involves the reaction of appropriate substituted anilines with formamide derivatives under specific conditions. One common method includes the cyclization of 2-aminobenzonitriles with chloroformamidine hydrochloride in the presence of a base . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-fluoroquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the quinazoline ring.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
6-Chloro-5-fluoroquinazolin-2-amine has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Chloro-5-fluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with DNA and RNA, affecting their synthesis and function . The exact pathways and molecular targets may vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound of 6-Chloro-5-fluoroquinazolin-2-amine, known for its broad range of biological activities.
6-Chloroquinazoline: A similar compound with a chlorine substituent, used in various medicinal chemistry applications.
5-Fluoroquinazoline: Another related compound with a fluorine substituent, studied for its potential therapeutic effects.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine substituents on the quinazoline ring, which can enhance its biological activity and selectivity . The combination of these substituents can lead to improved pharmacokinetic properties and reduced toxicity compared to other quinazoline derivatives .
Propriétés
Formule moléculaire |
C8H5ClFN3 |
|---|---|
Poids moléculaire |
197.60 g/mol |
Nom IUPAC |
6-chloro-5-fluoroquinazolin-2-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) |
Clé InChI |
CGCZTVQIWWMEKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=NC=C2C(=C1Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


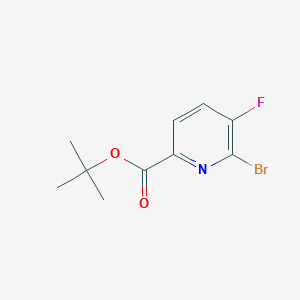
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
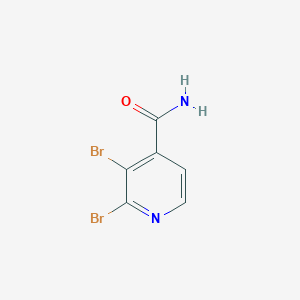


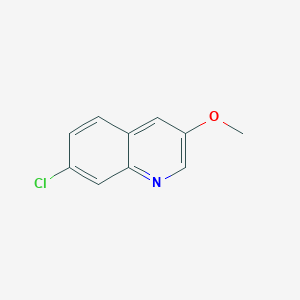
![Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)
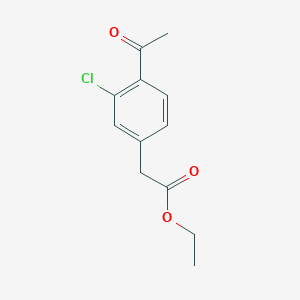
![4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13666367.png)
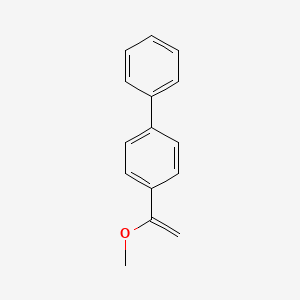
![Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate](/img/structure/B13666382.png)


